ML-7

Description

Systematic Nomenclature and Synonyms

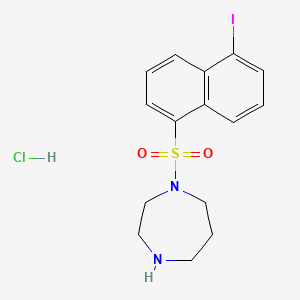

ML-7 hydrochloride is systematically named 1-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride , reflecting its naphthalene sulfonyl core and diazepane moiety. The compound is recognized by multiple synonyms in scientific literature and commercial catalogs, including This compound HCl , 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine hydrochloride , and hexahydro-1-[(5-iodo-1-naphthalenyl)sulfonyl]-1H-1,4-diazepine hydrochloride . Its CAS registry number, 110448-33-4 , is universally consistent across databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound hydrochloride is C₁₅H₁₇IN₂O₂S·HCl , with a molecular weight of 452.74 g/mol . The free base form (without the hydrochloride counterion) has a molecular weight of 416.28 g/mol. Key structural features include a 5-iodonaphthalene group linked via a sulfonyl bridge to a 1,4-diazepane ring, with the hydrochloride salt enhancing solubility.

| Property | Value |

|---|---|

| Empirical Formula | C₁₅H₁₇IN₂O₂S·HCl |

| Molecular Weight | 452.74 g/mol |

| CAS Number | 110448-33-4 |

Crystallographic Structure and Spatial Configuration

While explicit crystallographic data for this compound hydrochloride remains unpublished, its structure is inferred from related sulfonamide compounds. The 5-iodonaphthalene group adopts a planar conformation, while the 1,4-diazepane ring exhibits a chair-like configuration, stabilized by intramolecular hydrogen bonding. The iodine atom at the 5-position of the naphthalene ring creates steric hindrance, influencing binding interactions with myosin light chain kinase (MLCK).

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 9.27 (d, J = 38.8 Hz, 1H), 8.33 (s, 2H), and 7.47 (s, 4H) correspond to aromatic protons of the iodonaphthalene group. Signals between δ 4.43 (s, 2H) and 3.08–3.45 (m, 4H) arise from the diazepane ring.

- ¹³C NMR (CDCl₃, 100 MHz): Key resonances include δ 169.2 (sulfonyl carbon), 151.2 (naphthalene C-I), and 43.9 (diazepane CH₂ groups).

Mass Spectrometry (MS):

Electrospray ionization (ESI) reveals a parent ion at m/z 452.74 ([M+H]⁺), with fragmentation peaks at m/z 416.28 (loss of HCl) and m/z 301 (cleavage of the sulfonyl-diazepane bond).

Infrared Spectroscopy (IR):

Characteristic absorption bands include:

Physicochemical Properties: Solubility, Stability, and Thermal Behavior

This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) at 50 mM and partially soluble in ethanol (4.5 mg/mL). It is hygroscopic, requiring storage at -20°C under desiccation to prevent decomposition. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring via sulfonyl group cleavage.

| Property | Value |

|---|---|

| Solubility in DMSO | 50 mM |

| Solubility in Ethanol | 4.5 mg/mL |

| Storage Conditions | -20°C, desiccated |

| Thermal Decomposition | >150°C |

Properties

IUPAC Name |

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJIACZUFWBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148917 | |

| Record name | ML 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109376-83-2 | |

| Record name | ML 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109376-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ML 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109376832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2C2LB77BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route and Reaction Mechanism

The synthesis of ML-7 Hydrochloride centers on the Skraup reaction, a classical method for constructing quinoline derivatives, adapted here for iodonaphthalene sulfonamide intermediates. The process involves three critical phases:

Catalyst Preparation

A silica-supported hydroxyl-functionalized ionic liquid catalyst (SiO2-HEPIBr) is synthesized to facilitate the reaction. Key steps include:

- Grafting : Tetraethyl orthosilicate (TEOS) and 3-chloropropyltriethoxysilane are mixed with ethanol and deionized water to form a silica-chloropropyl framework.

- Functionalization : Imidazole reacts with the chloropropyl groups under nitrogen to form SiO2-Pr-IM, followed by treatment with 2-bromoethanol to introduce hydroxyl groups.

- Ion Exchange : Bromide ions are incorporated to yield the final catalyst, SiO2-HEPIBr, which enhances reaction efficiency and recyclability.

Skraup Reaction Optimization

The core synthesis employs m-chloroaniline and crotonaldehyde under acidic conditions:

- Reaction Setup : A mixture of SiO2-HEPIBr (2240 mL), 30% hydrochloric acid (104.0 g), m-chloroaniline, and crotonaldehyde (68.0 g) is heated to 100°C.

- Reflux and Distillation : After 5 hours of dropwise addition, the mixture undergoes reflux at 100°C for 4 hours. Steam distillation removes byproducts like o-nitrotoluene.

- Neutralization and Purification : The residual liquid is neutralized to pH 7 with 28% ammonia, treated with activated carbon, and subjected to reduced-pressure distillation (175–185°C at 5.5 kPa).

Table 1: Reaction Conditions and Yield

| Parameter | Value | Source |

|---|---|---|

| Catalyst | SiO2-HEPIBr | |

| Temperature | 100°C | |

| Reaction Time | 9 hours (total) | |

| Yield (Crude Product) | 72–78% | |

| Final Purity (HPLC) | ≥98% |

Purification and Characterization

Post-synthesis processing ensures pharmaceutical-grade purity:

Solvent Recrystallization

The distilled oily product is dissolved in dimethyl sulfoxide (DMSO) at 50 mM (22.64 mg/mL) and recrystallized using ethanol. Insoluble impurities are removed via vacuum filtration, yielding a white crystalline solid.

Analytical Validation

- High-Performance Liquid Chromatography (HPLC) : Confirms ≥98% purity with a retention time matching the reference standard.

- Thin-Layer Chromatography (TLC) : Validates homogeneity using silica gel plates and a mobile phase of ethyl acetate:hexane (3:7).

- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify the molecular structure (C15H17IN2O2S·HCl, Mw 452.74).

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 452.74 g/mol | |

| CAS Number | 110448-33-4 | |

| Solubility (DMSO) | 50 mM (22.64 mg/mL) | |

| Storage Conditions | -20°C (desiccated) | |

| Stability | 3 years (powder) |

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts yield and reproducibility:

Catalyst Performance

Scalability and Industrial Considerations

Batch-Specific Adjustments

Chemical Reactions Analysis

Types of Reactions

ML-7 HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodo substituent or reduce other functional groups.

Substitution: The iodo substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties .

Scientific Research Applications

ML-7 HYDROCHLORIDE has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ML-7 HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

MLCK Inhibitors

ML-7 vs. KN93

This compound vs. ML-9

Kinase Inhibitors with Overlapping Targets

This compound vs. HA-100

This compound vs. Ripasudil/Fasudil (ROCK Inhibitors)

Critical Research Findings

Selectivity and Off-Target Effects

Data Tables

Table 1: Inhibitory Constants (Ki/IC50)

| Compound | MLCK (µM) | PKA (µM) | PKC (µM) |

|---|---|---|---|

| This compound Hydrochloride | 0.3 | 21 | 42 |

| ML-9 | 3 | ND | ND |

| HA-100 | ND | 8 | 12 |

Biological Activity

ML-7 hydrochloride is a selective inhibitor of myosin light chain kinase (MLCK), a crucial enzyme involved in various cellular processes, including muscle contraction, cell motility, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and cancer due to its ability to modulate MLCK activity.

- Chemical Name : Hexahydro-1-[(5-iodo-1-naphthalenyl)sulfonyl]-1H-1,4-diazepine hydrochloride

- Molecular Formula : C₁₅H₁₇IN₂O₂S·HCl

- Molecular Weight : 452.74 g/mol

- Purity : ≥98%

This compound functions as a reversible, ATP-competitive inhibitor of both calcium-dependent and -independent smooth muscle MLCKs, with a Ki value of approximately 0.3 μM, making it significantly more potent than other inhibitors like ML-9 .

Inhibition of Apoptosis in Cancer Cells

A study involving breast cancer cell lines (MCF-7 and LM-MCF-7) demonstrated that this compound could induce apoptosis in LM-MCF-7 cells by increasing the levels of phosphorylated p38 (p-p38) while decreasing anti-apoptotic proteins such as Bcl-2 and survivin. The study found that treatment with this compound led to an upregulation of caspase-9, indicating the activation of apoptotic pathways .

Cardiovascular Applications

Research has highlighted this compound's role in protecting against ischemia/reperfusion (I/R) injury in animal models. In rats subjected to myocardial infarction, administration of this compound improved cardiac contractility and reduced levels of phosphorylated myosin light chain (MLC), suggesting its potential use in treating cardiovascular disorders. Specifically, this compound was shown to regulate tight junction proteins such as zona occludens (ZO)-1 and occludin, which are critical for maintaining endothelial barrier integrity .

Study on Vascular Endothelial Dysfunction (VED)

In a controlled study involving New Zealand white rabbits, this compound was administered at a dosage of 1 mg/kg/day over 12 weeks to assess its effects on VED and atherosclerosis (AS). The results indicated that this compound significantly improved endothelium-dependent relaxation and reduced inflammatory markers associated with AS. Histological analysis revealed decreased expression of MLCK and MLC phosphorylation in arterial walls treated with this compound compared to control groups .

| Group | 0-week Body Weight (kg) | 12-week Body Weight (kg) |

|---|---|---|

| Control (n=14) | 1.92±0.18 | 2.50±0.22 |

| AS (n=16) | 2.00±0.24 | 2.96±0.32 a |

| This compound (n=19) | 2.02±0.24 | 2.82±0.29 a |

Values are expressed as mean ± standard deviation; a P<0.01 vs. control group.

Q & A

Q. Basic

- Working concentrations : 1–50 µM, depending on cell type and assay duration. Higher doses (>20 µM) risk off-target inhibition of PKA (Ki = 21 µM) and PKC (Ki = 42 µM) .

- Solubility : Dissolve in DMSO at ≥43 mg/mL (94.98 mM) .

- Controls : Include vehicle controls (e.g., 0.1% DMSO) and validate with functional assays (e.g., collagen gel contraction) .

How can researchers resolve contradictory findings regarding this compound’s effects on calcium-dependent vs. independent pathways?

Advanced

Contradictions often arise from differences in cell models or calcium signaling cross-talk with Rho/ROCK pathways . Methodological solutions include:

- Pathway isolation : Use calcium-free buffers with EGTA to eliminate calcium-dependent effects .

- Dual inhibition : Combine this compound with Rho-kinase inhibitors (e.g., Y-27632) and analyze fractional inhibitory concentration (FIC) indices to identify synergies or antagonism .

- Single-cell analysis : Employ live-cell imaging to track real-time calcium flux and contractility changes .

What methodological considerations are critical when combining this compound with Rho-kinase inhibitors in cytoskeletal studies?

Q. Advanced

- Dose matrices : Construct a 6×6 concentration grid (e.g., 0.1–50 µM this compound + 1–100 µM Y-27632) to map additive/synergistic effects .

- Endpoint selection : Measure both MLC phosphorylation (MLCK-specific) and ROCK-dependent MYPT1 phosphorylation .

- Temporal effects : Stagger inhibitor addition (e.g., this compound pre-treatment for 1 hr before Y-27632) to dissect pathway hierarchy .

How can this compound’s off-target effects on PKA/PKC be mitigated in kinase profiling studies?

Q. Advanced

- Counter-screening : Use selective PKA (e.g., H-89) and PKC (e.g., Gö6983) inhibitors in parallel .

- Kinase activity assays : Employ radioactive ATP incorporation assays with purified kinases to quantify inhibition constants (Ki) .

- Low-dose optimization : Titrate this compound to ≤10 µM, where MLCK inhibition remains dominant over off-target effects .

What protocols optimize this compound dosing in in vivo models of traumatic brain injury (TBI)?

Q. Advanced

- Dosing regimen : 1 mg/kg intraperitoneal (IP) injection at 4 hours post-TBI, followed by daily administration for 5 days .

- Outcome measures : Assess blood-brain barrier (BBB) integrity via albumin immunohistochemistry and cerebral edema quantification .

- PK/PD modeling : Measure brain tissue concentrations post-mortem to correlate with MLC phosphorylation suppression .

How should this compound’s biphasic effects on cellular volume regulation be interpreted?

Advanced

this compound stimulates K-Cl cotransport independently of MLCK, complicating volume regulation studies . To dissect mechanisms:

- Osmotic challenge assays : Expose cells to hypertonic/hypotonic buffers and measure volume recovery rates with/without this compound .

- Cotransport inhibitors : Use DIOA (K-Cl cotransport blocker) to isolate MLCK-independent effects .

- Gene knockout models : Compare wild-type vs. MLCK<sup>-/-</sup> cells to confirm pathway specificity .

What storage conditions preserve this compound hydrochloride stability for long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.